5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one
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Overview
Description
The compound 5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one is a synthetic organic molecule characterized by its unique structure, which includes a dichlorophenyl group, a methylphenyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one typically involves the following steps:
Formation of the Imidazolidinone Core: The initial step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced through a reaction with a sulfur-containing reagent, such as thiourea or a similar compound.
Attachment of the Dichlorophenyl and Methylphenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone ring or the dichlorophenyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Studies may focus on its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent, among other therapeutic applications.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects can be mediated through various pathways, such as inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares the dichlorophenyl group but differs in its overall structure and functional groups.
Benzylamine: While structurally different, benzylamine can be used as a precursor in the synthesis of related compounds.
Uniqueness
The uniqueness of 5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-2-5-12(6-3-10)21-16(22)15(20-17(21)23)9-11-4-7-13(18)14(19)8-11/h2-9H,1H3,(H,20,23)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCAPWWISDWEOB-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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